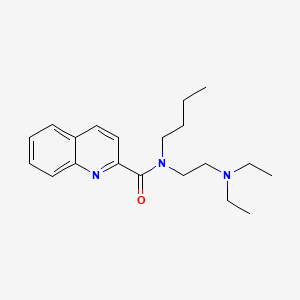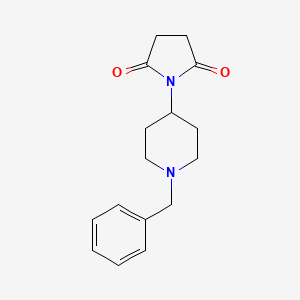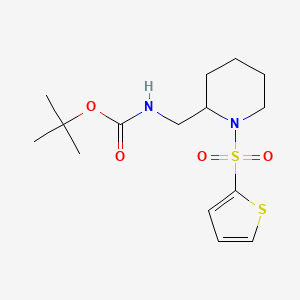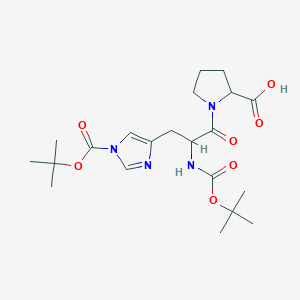![molecular formula C25H17BrFN3 B13976329 3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Métodos De Preparación
The synthesis of 3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction leads to the formation of the pyrazolopyridine core, which can then be further functionalized to introduce the bromine, fluorine, and trityl groups.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the trityl group can be oxidized to form a trityl cation, which can then participate in further reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aryl boronic acids can yield aryl-substituted pyrazolopyridines, while oxidation reactions can produce trityl cations.
Aplicaciones Científicas De Investigación
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. The presence of bromine, fluorine, and trityl groups can influence the compound’s binding affinity and selectivity for different targets .
Comparación Con Compuestos Similares
3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
3-bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine: This compound lacks the trityl group, which may affect its chemical reactivity and biological activity.
5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine: This compound has a different substitution pattern, which can influence its chemical properties and applications.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but may differ in their substitution patterns and functional groups.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and trityl groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C25H17BrFN3 |
|---|---|
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
3-bromo-5-fluoro-1-tritylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C25H17BrFN3/c26-23-22-16-21(27)17-28-24(22)30(29-23)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Clave InChI |
UREJONRZBSEKIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=N5)F)C(=N4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


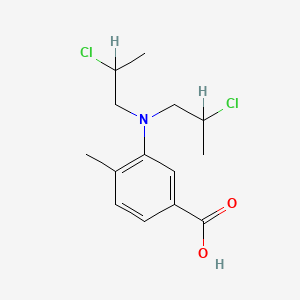
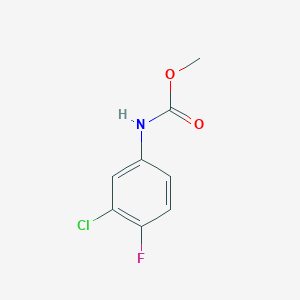
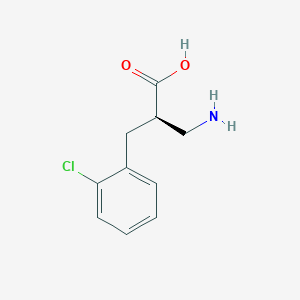
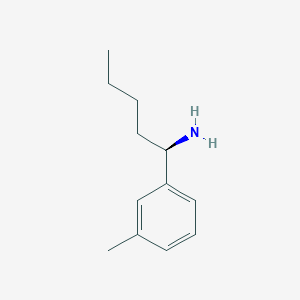
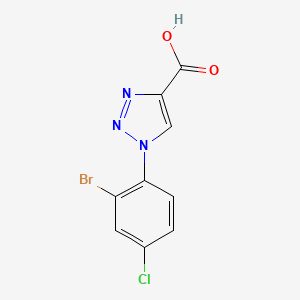
![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)

